molecular formula C12H12ClN3O3 B2451709 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 942001-12-9

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Cat. No.: B2451709
CAS No.: 942001-12-9
M. Wt: 281.7
InChI Key: DKEMAPZYAZUHBH-UHFFFAOYSA-N
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Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a chloro-substituted pyrido[1,2-a]pyrimidine ring and a methoxyacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-11(15-10(17)6-19-2)12(18)16-5-8(13)3-4-9(16)14-7/h3-5H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEMAPZYAZUHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Precursors

The pyrido[1,2-a]pyrimidinone core is commonly synthesized from pyridine derivatives through annulation reactions. For example, 2-aminopyridines react with β-keto esters or α,β-unsaturated carbonyl compounds to form the fused ring system. A representative route involves:

$$
\text{2-Amino-3-chloropyridine} + \text{Methyl acetoacetate} \xrightarrow{\Delta, \text{EtOH}} \text{7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one}
$$

This method mirrors the synthesis of pyrido[2,3-d]pyrimidin-7-ones, where cyclization is driven by intramolecular nucleophilic attack. Reaction conditions (e.g., solvent, temperature) critically influence regioselectivity and yield.

Alternative Routes via Pyrimidine Intermediates

Preformed pyrimidine rings can be fused to pyridine moieties. For instance, 4-chloro-2-methylpyrimidine-5-carboxylic acid may undergo condensation with 2-aminopyridine derivatives to construct the bicyclic system. This approach aligns with methods described in patent CN102161660A for analogous thiazole-pyrimidine hybrids.

Functionalization at the 3-Position

Nucleophilic Substitution of Chloro Intermediates

If the pyrido[1,2-a]pyrimidinone core bears a chloro group at the 3-position, methoxyacetamide can be introduced via nucleophilic aromatic substitution (NAS). For example:

$$
\text{3-Chloro-7-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{2-Methoxyacetamide} \xrightarrow{\text{Base, DMF}} \text{Target Compound}
$$

This strategy is analogous to the substitution reactions employed in the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)thiazolecarboxamides. Optimal bases (e.g., K$$2$$CO$$3$$) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Amide Coupling via Activated Intermediates

Alternatively, the 3-position may feature a carboxylic acid group, which is converted to an acid chloride and coupled with methoxyacetamide. This route involves:

  • Chlorination :
    $$
    \text{3-Carboxy-7-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one} \xrightarrow{\text{SOCl}_2} \text{3-Chlorocarbonyl Intermediate}
    $$

  • Amidation :
    $$
    \text{3-Chlorocarbonyl Intermediate} + \text{2-Methoxyacetamide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
    $$

This method parallels the synthesis of phenylpyridine-carboxamides reported in PMC6273168, where oxalyl chloride mediates acid chloride formation.

Optimization and Challenges

Regioselectivity in Cyclization

The position of substituents on the pyrido[1,2-a]pyrimidinone core is highly sensitive to starting materials and reaction conditions. For instance, using 2-amino-5-chloropyridine instead of 2-amino-3-chloropyridine may lead to undesired regioisomers. Microwave-assisted synthesis, as demonstrated for triazolopyrimidines, could improve yield and selectivity.

Solvent and Temperature Effects

  • Cyclization : Ethanol or toluene under reflux (80–110°C) are typical.
  • Substitution : DMF at 60–80°C facilitates NAS.
  • Amidation : Dichloromethane or THF at 0–25°C prevents side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Reference
Cyclization + NAS 2-Amino-3-chloropyridine, Methyl acetoacetate Cyclization, Substitution 45–55
Pyrimidine Condensation 4-Chloro-2-methylpyrimidine-5-carboxylic acid Condensation, Amidation 35–40
Multicomponent Reaction 2-Aminopyridine, β-Keto ester, Acetamide One-pot synthesis 30–35

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrido[1,2-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is unique due to its specific substitution pattern and the presence of the methoxyacetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine class and is characterized by its unique structural features, including a chloro substituent and a methoxyacetamide group.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃O₃
Molecular Weight301.72 g/mol
CAS Number663620-71-1
LogP2.937
Polar Surface Area (PSA)85.17 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chloro Group : Chlorination reactions to introduce the chloro substituent.
  • Coupling with Methoxyacetamide : Using coupling agents such as EDCI or DCC to attach the methoxyacetamide moiety.

Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action is hypothesized to involve inhibition of bacterial DNA synthesis through interference with topoisomerase enzymes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Anticancer Activity Assessment :
    • Objective : Determine the effect on cell viability in cancer cell lines.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF7 cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Apoptotic Pathway Modulation : By triggering apoptotic signals, it leads to programmed cell death in cancerous cells.

Q & A

Q. What are the key synthetic routes for N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves a multistep approach:

Core Formation : Condensation of 7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine in anhydrous toluene at 60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity.

  • Critical Conditions :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintaining 60–80°C prevents side reactions like over-oxidation .
  • Table 1 : Synthetic Yield Optimization
SolventTemperature (°C)CatalystYield (%)
Toluene80Triethylamine78
DMF60K₂CO₃85
EthanolRefluxNone65

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Key Peaks :
  • δ 2.45 ppm (s, 3H, CH₃ at C2) .
  • δ 3.85 ppm (s, 3H, OCH₃) and δ 4.25 ppm (s, 2H, CH₂CO) .
  • IR Spectroscopy :
  • Strong absorbance at 1680–1700 cm⁻¹ (C=O stretch, pyrimidinone and acetamide) .
  • Mass Spectrometry :
  • Molecular ion [M+H]⁺ at m/z 310.2 (calculated for C₁₃H₁₂ClN₃O₃) .

Q. What initial biological screening assays are recommended for evaluating potential therapeutic activity?

  • Methodological Answer :
  • Antimicrobial Activity :
  • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition :
  • Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity :
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in substitution reactions at the methoxyacetamide moiety?

  • Methodological Answer :
  • Steric/Electronic Modulation :
  • Use bulky bases (e.g., DBU) to direct substitution away from the pyrido[1,2-a]pyrimidinone core .
  • Microwave-Assisted Synthesis :
  • Short-duration (10–15 min) reactions at 100°C improve selectivity by minimizing thermal degradation .
  • Table 2 : Regioselectivity Under Varied Conditions
BaseSolventTime (h)Regioselectivity Ratio (A:B)
TriethylamineToluene63:1
DBUDMF28:1

Q. What computational approaches predict binding affinity to enzyme targets, and how are models validated?

  • Methodological Answer :
  • Docking Studies :
  • Use AutoDock Vina with crystal structures (e.g., PDB 7SH) to map interactions with kinase ATP-binding pockets .
  • MD Simulations :
  • AMBER or GROMACS for 50–100 ns trajectories to assess binding stability .
  • Validation :
  • Correlate computational ΔG values with experimental IC₅₀ from enzyme inhibition assays .

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
  • Formulation Adjustments :
  • Use PEGylated nanoparticles to enhance bioavailability in rodent models .
  • Dose-Response Refinement :
  • Conduct PK/PD modeling to align dosing regimens with target engagement .

Q. What advanced purification techniques isolate high-purity samples from complex mixtures?

  • Methodological Answer :
  • Preparative HPLC :
  • C18 column, acetonitrile/water (0.1% TFA) gradient; collect fractions at 254 nm .
  • Crystallization :
  • Optimize solvent pairs (e.g., ethyl acetate/hexane) for polymorph control .

Data Contradiction Analysis

  • Case Study : Discrepancies in antimicrobial activity between disk diffusion and broth dilution assays :
    • Root Cause : Poor solubility in aqueous media (disk diffusion) vs. DMSO-assisted dissolution (broth).
    • Resolution : Use standardized DMSO vehicle (<1% v/v) across assays.

Structure-Activity Relationship (SAR) Insights

  • Key Modifications :
    • Chloro Substituent (C7) : Critical for kinase inhibition (removal reduces activity by >50%) .
    • Methoxyacetamide Chain : Enhances solubility without compromising target binding .

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